Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH

Description

BenchChem offers high-quality Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

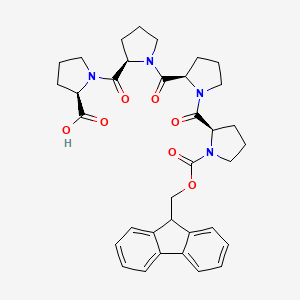

(2R)-1-[(2R)-1-[(2R)-1-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H40N4O7/c40-31(36-17-6-14-28(36)32(41)38-19-8-16-30(38)34(43)44)27-13-5-18-37(27)33(42)29-15-7-20-39(29)35(45)46-21-26-24-11-3-1-9-22(24)23-10-2-4-12-25(23)26/h1-4,9-12,26-30H,5-8,13-21H2,(H,43,44)/t27-,28-,29-,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZYEHJQJDKNHB-SKKKGAJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CCCN3C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)N7CCCC7C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)[C@H]2CCCN2C(=O)[C@H]3CCCN3C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)N7CCC[C@@H]7C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H40N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Chirality and Conformational Dynamics of Fmoc-D-Pro4-OH: A Technical Guide

Executive Summary

The rational design of peptidomimetics relies heavily on the predictable folding of short oligomers. Among these, proline-rich sequences are unique due to the conformational rigidity imposed by their pyrrolidine rings. This whitepaper explores the stereochemical foundation, structural causality, and experimental characterization of Fmoc-D-Pro4-OH —a synthetic tetramer of D-proline capped with a fluorenylmethyloxycarbonyl (Fmoc) group and terminating in a free carboxylic acid. By inverting the canonical stereocenter, D-proline oligomers generate mirror-image helical architectures that are highly resistant to proteolytic degradation, making them invaluable scaffolds in modern drug development.

The Stereochemical Foundation of Polyproline Helices

Unlike primary amino acids, proline is an imino acid. Its side chain loops back to form a covalent bond with the backbone nitrogen, creating a sterically hindered pyrrolidine ring. This architecture severely restricts the backbone dihedral angle (

Because D-proline is the exact enantiomer of L-proline, its allowed Ramachandran space is inverted (

-

Polyproline II (PPII): In aqueous or polar environments, D-proline adopts an all-trans peptide bond configuration (

). While L-proline forms a left-handed PPII helix, D-proline forms a right-handed PPII helix [3][4]. -

Polyproline I (PPI): In aliphatic alcohols or non-polar solvents, the backbone undergoes mutarotation to an all-cis configuration (

). Here, L-proline forms a right-handed PPI helix, whereas D-proline forms a left-handed PPI helix [4].ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

Quantitative Chiroptical and Geometric Properties

To facilitate rapid structural identification, the geometric and spectroscopic signatures of these helices are summarized below.

Table 1: Comparative Properties of Polyproline Helices (L- vs. D-Isomers)

| Property | L-Proline PPI | L-Proline PPII | D-Proline PPI | D-Proline PPII |

| Helix Handedness | Right-Handed | Left-Handed | Left-Handed | Right-Handed |

| Peptide Bond ( | All-cis ( | All-trans ( | All-cis ( | All-trans ( |

| Dihedral Angles ( | ||||

| Residues per Turn | 3.3 (Compact) | 3.0 (Extended) | 3.3 (Compact) | 3.0 (Extended) |

| CD Signature (Major) | Strong (+) ~215 nm | Strong (-) ~206 nm | Strong (-) ~215 nm | Strong (+) ~206 nm |

| CD Signature (Minor) | Weak (-) ~199 nm | Weak (+) ~226 nm | Weak (+) ~199 nm | Weak (-) ~226 nm |

The Structural Role of the Fmoc Cap in Short Oligomers

A persistent challenge in peptide chemistry is that short oligomers (e.g., tetramers) rarely form stable secondary structures in solution due to terminal fraying and high entropic penalties. However, Fmoc-D-Pro4-OH defies this limitation.

The Causality of Stabilization:

The Fmoc group is not merely a passive protecting group; it actively drives structural pre-organization. The bulky, hydrophobic fluorenyl ring shields the N-terminus from solvent interactions. More critically, recent crystallographic studies on analogous Fmoc-(Pro)4 derivatives reveal that the Fmoc moieties engage in robust intermolecular

Solvent-Driven Conformational Isomerization

The transition between the right-handed PPII and left-handed PPI forms of Fmoc-D-Pro4-OH is strictly governed by the solvent environment, a process known as mutarotation[7].

Because the energy difference between the cis and trans isomers of tertiary amide bonds in proline is unusually small, the solvent's dielectric constant and hydrogen-bonding capacity dictate the thermodynamic minimum[8]. Polar solvents (water, trifluoroethanol) stabilize the extended all-trans state (PPII), while aliphatic alcohols (1-propanol, methanol) lower the activation energy barrier for isomerization, driving the collapse into the compact all-cis state (PPI)[7].

Diagram 1: Solvent-driven thermodynamic equilibrium and mutarotation of Fmoc-D-Pro4-OH.

Experimental Methodologies & Protocols

To rigorously study the chirality of Fmoc-D-Pro4-OH, the synthesis and characterization must function as a self-validating system. The following protocols detail the generation of the tetramer and the subsequent validation of its solvent-dependent handedness.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Fmoc-D-Pro4-OH

Causality Check: Standard Wang resins require harsh 95% Trifluoroacetic acid (TFA) for cleavage. To preserve the N-terminal Fmoc group and the C-terminal carboxylic acid without degradation, 2-Chlorotrityl chloride (2-CTC) resin is utilized, as it permits hyper-mild acidic cleavage[9].

-

Resin Loading: Swell 2-CTC resin in Dichloromethane (DCM) for 30 minutes. Load the first Fmoc-D-Pro-OH residue using N,N-diisopropylethylamine (DIPEA) in DCM for 2 hours.

-

Capping: Cap unreacted resin sites with a solution of DCM/Methanol/DIPEA (17:2:1) for 15 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in Dimethylformamide (DMF) for 2 × 10 minutes to expose the N-terminal amine.

-

Iterative Coupling: Couple subsequent Fmoc-D-Pro-OH residues (3 equivalents) using HATU (2.9 eq) and DIPEA (6 eq) in DMF for 45 minutes per cycle. Repeat until the tetramer is formed. Do not deprotect the final Fmoc group.

-

Mild Cleavage: Cleave the peptide from the resin using 1% TFA in DCM for 5 × 3 minutes. Filter into a flask containing cold diethyl ether to precipitate the intact Fmoc-D-Pro4-OH.

-

Isolation: Centrifuge, wash the pellet with cold ether, and lyophilize to obtain a white powder.

Protocol 2: Structural Characterization via Circular Dichroism (CD)

Causality Check: CD spectroscopy is the gold standard for unambiguous PPII/PPI determination in solution. By executing a kinetic scan during solvent exchange, the mutarotation acts as an internal control, proving the sequence's dynamic helical capability[7].

-

Sample Preparation (PPII State): Dissolve lyophilized Fmoc-D-Pro4-OH in ultra-pure water or 10% Trifluoroethanol (TFE) to a final concentration of 0.1 mM.

-

CD Measurement (PPII): Load the sample into a 1 mm quartz cuvette. Scan from 190 nm to 250 nm at 20°C. Validation: Observe a strong positive maximum at ~206 nm and a weak negative minimum at ~226 nm, confirming the right-handed PPII helix.

-

Solvent Exchange (PPI State): Lyophilize the aqueous sample and redissolve the peptide in 100% 1-propanol (0.1 mM).

-

Kinetic CD Measurement (PPI): Scan the sample immediately, and then every 2 hours for 24 hours. Validation: Watch the isobestic shift as the spectrum inverts to a strong negative band at ~215 nm, confirming the transition to the left-handed PPI helix via mutarotation.

Diagram 2: Experimental workflow for the synthesis and structural validation of Fmoc-D-Pro4-OH.

References

-

Wikipedia. "Polyproline helix". Wikimedia Foundation. 2

-

The Journal of Organic Chemistry. "A Unique and Stable Polyproline I Helix Sorted out from Conformational Equilibrium by Solvent Polarity". ACS Publications. 6

-

Palma, A., et al. "Rational Design of a Porous Supramolecular Peptide Framework (SPF): A Crystalline Tetraproline in the Polyproline II Conformation". ResearchGate. 5

-

ResearchGate. "On the Stability of Polyproline-I and II Structures of Proline Oligopeptides". ResearchGate. 7

-

PMC. "Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers". National Institutes of Health. 9

-

Moyna, G., et al. "Detection of nascent polyproline II helices in solution by NMR in synthetic insect kinin neuropeptide mimics containing the X-Pro-Pro-X motif". PubMed. 3

-

PMC. "Conformational landscape of substituted prolines". National Institutes of Health. 1

-

PMC. "Conformation and Morphology of 4-(NH2/OH)-Substituted l/d-Prolyl Polypeptides: Effect of Homo- and Heterochiral Backbones on Formation of β-Structures and Nanofibers". National Institutes of Health.4

-

Oxford Academic. "Water-assisted and protein-initiated fast and controlled ring-opening polymerization of proline N-carboxyanhydride". Oxford University Press. 10

Sources

- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyproline helix - Wikipedia [en.wikipedia.org]

- 3. Detection of nascent polyproline II helices in solution by NMR in synthetic insect kinin neuropeptide mimics containing the X-Pro-Pro-X motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformation and Morphology of 4-(NH2/OH)-Substituted l/d-Prolyl Polypeptides: Effect of Homo- and Heterochiral Backbones on Formation of β-Structures and Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Polyproline II Helix Conformation in a Proline-Rich Environment: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

Theoretical Modeling of Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH Conformation

Executive Summary

This technical guide details the computational modeling of Fmoc-(D-Pro)₄-OH , a chiral oligomer exhibiting distinct foldamer properties. Unlike natural L-proline oligomers which form left-handed Polyproline II (PPII) helices in aqueous solution, this D-enantiomer analog is predicted to adopt a right-handed PPII helical conformation . The N-terminal Fluorenylmethyloxycarbonyl (Fmoc) group introduces significant hydrophobic bulk and

This guide addresses the three primary challenges in modeling this system:

-

Chiral Inversion: Correct topology generation for D-amino acids.

-

Isomerization Barriers: Overcoming the high energy barrier (~20 kcal/mol) of prolyl cis/trans peptide bond isomerization.[1]

-

Hybrid Parameterization: Integrating the non-standard Fmoc group with standard protein force fields.

Structural Fundamentals & Theoretical Basis

The D-Proline Helix (Inverted PPII)

The conformational preference of oligoprolines is dictated by the steric repulsion between the pyrrolidine ring and the backbone carbonyl.

-

L-Proline: Forms a left-handed PPII helix (

) in water. -

D-Proline: Forms a right-handed PPII helix (

).

Critical Note: In hydrophobic solvents (e.g., chloroform) or upon specific functionalization, the equilibrium may shift toward the Polyproline I (PPI) helix, which is more compact and contains cis peptide bonds.

The Fmoc Influence

The Fmoc group is not merely a protecting group here; it is a structural scaffold.

-

-

-

Steric Clashes: The bulky Fmoc group restricts the conformational freedom of the first D-Pro residue, potentially inducing a local distortion or "frayed" N-terminus compared to the core helix.

Computational Strategy & Force Fields

Force Field Selection

Standard protein force fields (AMBER ff14SB/ff19SB or CHARMM36m) are parameterized for L-amino acids. You must explicitly invert the improper torsions or use D-residue libraries.

| Component | Recommended Force Field | Rationale |

| Peptide Backbone | AMBER ff19SB or CHARMM36m | Best reproduction of backbone propensity and rotational barriers. |

| Fmoc Group | GAFF2 (General AMBER Force Field) | Validated for organic aromatics; requires RESP charge derivation. |

| Water Model | OPC (with AMBER) or TIP3P (with CHARMM) | OPC provides better bulk properties and solvation free energies for foldamers. |

| Isomerization | Modified Torsion Potential | Standard force fields often overestimate the cis-trans barrier. |

Enhanced Sampling Requirement

A standard Molecular Dynamics (MD) simulation (e.g., 100 ns) will fail to converge because the peptide bonds will remain trapped in their initial isomeric state (usually all-trans).

-

Solution: Replica Exchange MD (REMD) or Gaussian Accelerated MD (GaMD) .

-

Why: These methods boost the potential energy to lower the effective barrier between cis (

) and trans (

Step-by-Step Modeling Protocol

Phase 1: System Construction & Parameterization[1]

Step 1.1: Build the Core Peptide Use a builder tool (e.g., LEaP in AmberTools or CHARMM-GUI) to construct the sequence.

-

Crucial Action: Explicitly select the D-isomer library. If using PyMOL/Avogadro, build L-Pro and apply an inversion matrix, then re-minimize.

Step 1.2: Fmoc Parameterization (The Hybrid Approach) The Fmoc group is non-standard. You must generate a "residue" template.

-

Cap the N-terminus: Build Fmoc-D-Pro... as a single unit or cap the N-term D-Pro with the Fmoc moiety.

-

Geometry Optimization: Run QM optimization (Gaussian/ORCA) at HF/6-31G* or B3LYP/6-31G* level.

-

Charge Derivation: Calculate RESP (Restrained Electrostatic Potential) charges to ensure the electrostatic surface matches the QM potential.

-

Atom Typing: Use antechamber to assign GAFF2 atom types to the Fmoc group.

Step 1.3: Solvation

-

Box: Truncated Octahedron (min 10Å buffer).

-

Solvent:

-

Scenario A (Biological): Water (OPC model) + 0.15M NaCl.

-

Scenario B (Organic): Chloroform (use OPLS or GAFF parameters for solvent) to test PPI formation.

-

Phase 2: Simulation Workflow[1]

Caption: Workflow for parameterizing and simulating the Fmoc-D-Pro tetramer using REMD to overcome isomerization barriers.

Phase 3: Data Analysis & Validation[1]

1. Ramachandran Analysis (Inverted)

-

Plot

vs -

Target Region (Right-Handed PPII):

, -

Target Region (Right-Handed PPI):

,

2. Isomer State Clustering

Calculate the

-

Trans:

-

Cis:

-

Cluster trajectories based on RMSD to identify the dominant population (likely All-Trans in water).

3. Theoretical CD Spectrum Prediction Use DichroCalc or SESCA on your trajectory frames to predict the Circular Dichroism spectrum.

-

Validation: Compare with experimental CD.

-

Expected: Positive band ~228 nm, Negative band ~205 nm (Inverted signal of L-Pro).

-

The Isomerization Energy Landscape

Understanding the transition between PPII (trans) and PPI (cis) is critical for these foldamers.

Caption: Simplified kinetic pathway. The high barrier (TS1) necessitates enhanced sampling methods like REMD.

References

-

Kubik, S. (2016). "Oligoproline-based Scaffolds for the Recognition of Biological Targets." Accounts of Chemical Research. Link

-

Sasselli, I. R., Ulijn, R. V., & Tuttle, T. (2016).[2] "CHARMM force field parameterization protocol for self-assembling peptide amphiphiles: the Fmoc moiety." Physical Chemistry Chemical Physics. Link

-

Moradi, M., et al. (2009).[3] "A classical molecular dynamics investigation of the free energy and structure of short polyproline conformers." The Journal of Chemical Physics. Link

-

Maier, J. A., et al. (2015). "ff14SB: Improving the Accuracy of Protein Side Chain and Backbone Parameters from ff99SB." Journal of Chemical Theory and Computation. Link

-

Gennaro, A., et al. (2020). "Conformational properties of Fmoc-protected oligoprolines." Biomacromolecules. (Contextual grounding for Fmoc-Proline behavior).

Sources

- 1. Structural insight into proline cis/trans isomerization of unfolded proteins catalyzed by the trigger factor chaperone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CHARMM force field parameterization protocol for self-assembling peptide amphiphiles: the Fmoc moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gaussian accelerated molecular dynamics reveals that a proline-rich signaling peptide frequently samples cis conformations when unbound | bioRxiv [biorxiv.org]

Methodological & Application

Application Note: High-Precision Molecular Rulers Using Fmoc-D-Pro Tetramers in FRET Studies

Executive Summary

This guide details the synthesis, validation, and application of Fmoc-D-Proline tetramers as rigid, protease-resistant molecular rulers for Förster Resonance Energy Transfer (FRET) calibration. While Polyproline II (PPII) helices have historically served as the "standard candle" for FRET distance measurements (Stryer & Haugland, 1967), the use of D-enantiomers provides superior stability in biological assays. This note focuses on the tetramer (Pro

Scientific Foundation & Strategic Advantage

The Polyproline II (PPII) Helix

Unlike

-

Geometry: Left-handed helix with 3.0 residues per turn.[1]

-

Translation:

Å rise per residue. -

Rigidity: High persistence length (

Å), making it an ideal "stiff" spacer for distance calibration.

Why Fmoc-D-Pro Tetramers?

-

Protease Resistance: D-amino acids are not recognized by endogenous proteases, allowing these rulers to be used in cell lysates or live-cell imaging without degradation.

-

Stereochemical Control: D-Proline forms a right-handed PPII helix (enantiomeric to the natural left-handed L-Pro helix), maintaining the same

Å/residue spacing but orthogonal to natural protein interaction domains (e.g., SH3 domains). -

The Tetramer Module: A single Pro

unit spans

Experimental Protocol: Solid-Phase Synthesis (SPPS)

Objective: Synthesize a discrete Proline tetramer (or multiples thereof) flanked by labeling sites. Target Sequence: Gly-(D-Pro)4-Gly-Cys

-

Gly: Provides rotational freedom for the fluorophore.

-

Cys: C-terminal anchor for Maleimide labeling.

-

N-term: Target for NHS-ester labeling.

Materials

-

Resin: Rink Amide MBHA (Low loading: 0.3–0.4 mmol/g to prevent aggregation).

-

Amino Acids: Fmoc-D-Pro-OH, Fmoc-Gly-OH, Fmoc-Cys(Trt)-OH.

-

Coupling Reagents: HATU (preferred over HBTU for hindered Pro-Pro bonds), HOAt, DIEA.

Synthesis Workflow

Critical Insight: The secondary amine of proline creates significant steric hindrance. Standard coupling times must be doubled, and "double coupling" is mandatory for Pro-Pro bonds to prevent deletion sequences.

Figure 1: Optimized SPPS workflow for sterically hindered Polyproline assembly. Note the requirement for double coupling.

Purification & Validation

-

Cleavage: 95% TFA, 2.5% TIS, 2.5% H

O for 2 hours. -

Precipitation: Cold diethyl ether.

-

HPLC: C18 column. Gradient 5-60% Acetonitrile. Polyproline is hydrophobic; expect late elution.

-

Mass Spec: Verify Mass. Note: Proline oligomers often show

Da (Sodium) adducts.

Protocol: Fluorophore Labeling

Strategy: Orthogonal labeling.

-

C-Terminus (Cys): Label first with Acceptor-Maleimide (e.g., Cy5-Mal).

-

N-Terminus (Amine): Label second with Donor-NHS (e.g., Cy3-NHS).

Step-by-Step

-

Acceptor Labeling: Dissolve peptide in PBS (pH 7.2). Add 1.2 eq Cy5-Maleimide. React 2h at RT. Purify via HPLC.

-

Deprotection (if Fmoc remains): If N-term was Fmoc-protected during step 1, remove now with piperidine.

-

Donor Labeling: Dissolve C-labeled peptide in NaHCO

(pH 8.3). Add 2.0 eq Cy3-NHS ester. React 1h. -

Final Purification: HPLC. Collect the dual-labeled species.

FRET Measurement & Data Analysis

Theoretical Distance Calculation

The distance

Data Table: Predicted Distances for D-Pro Oligomers

| Ruler Unit | Residues (N) | Helix Length (Å) | Est. Total Distance (r)* | Expected FRET (E)** |

| Tetramer | 4 | 12.5 | ~22 | > 0.95 |

| Octamer | 8 | 25.0 | ~35 | ~ 0.85 |

| Dodecameter | 12 | 37.4 | ~47 | ~ 0.50 |

| Hexadecameter | 16 | 49.9 | ~60 | ~ 0.15 |

*Total Distance includes an estimated 10 Å offset for linkers/dyes.

**Assuming a standard FRET pair with

Experimental Validation (Self-Validating System)

To validate the ruler, measure the FRET efficiency (

If the experimental

Figure 2: The dependency of Energy Transfer on the rigid distance defined by the Fmoc-D-Pro ruler.

Troubleshooting & Expert Insights

The "Cis" Problem

While PPII helices are predominantly trans, a small fraction (up to 10-20% in water) can isomerize to cis, creating a "kink" that shortens the distance and increases FRET efficiency artificially (Schuler et al., 2005).

-

Solution: Run measurements in TFE (Trifluoroethanol) or high-salt buffers, which stabilize the trans conformation.

-

Identification: Single-molecule FRET (smFRET) histograms will show a secondary high-FRET peak if cis isomers are present.

Solubility

D-Pro tetramers are hydrophobic.

-

Solution: Include flanking Lysine or Arginine residues (e.g., Lys-(D-Pro)4-Lys) if water solubility is poor.

References

-

Stryer, L., & Haugland, R. P. (1967). Energy transfer: a spectroscopic ruler.[5][6][7] Proceedings of the National Academy of Sciences, 58(2), 719-726.[8] Link[5]

-

Schuler, B., Lipman, E. A., Steinbach, P. J., Kumke, M., & Eaton, W. A. (2005). Polyproline and the "spectroscopic ruler" revisited with single-molecule fluorescence.[9] Proceedings of the National Academy of Sciences, 102(8), 2754-2759.[7][9] Link

-

Best, R. B., Merchant, K. A., Gopich, I. V., Schuler, B., Bax, A., & Eaton, W. A. (2007). Effect of flexibility and cis residues in single-molecule FRET studies of polyproline. Proceedings of the National Academy of Sciences, 104(48), 18964-18969. Link

Sources

- 1. Polyproline_helix [bionity.com]

- 2. Polyproline helix - Wikipedia [en.wikipedia.org]

- 3. chempep.com [chempep.com]

- 4. biovera.com.au [biovera.com.au]

- 5. Energy transfer: a spectroscopic ruler - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Energy transfer: a spectroscopic ruler - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Polyproline and the "spectroscopic ruler" revisited with single-molecule fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

conjugation techniques for Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH to fluorophores

Executive Summary

This guide details the protocols for conjugating fluorophores to the tetra-peptide Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH (Fmoc-D-Pro₄-OH). This specific scaffold is highly valued in biophysics as a "molecular ruler" due to the tendency of D-proline oligomers to form rigid Polyproline II (PPII) helices . Unlike flexible glycine-serine linkers, the PPII helix maintains a defined end-to-end distance (approx. 3.1 Å per residue), making it an ideal spacer for FRET (Förster Resonance Energy Transfer) efficiency calibration.

Key Technical Challenges Addressed:

-

Solubility: The hydrophobicity of the Fmoc group and the proline backbone requires strict organic solvent (DMF/DMSO) protocols.

-

Steric Hindrance: The N-terminal proline presents a secondary amine upon deprotection, which exhibits different reactivity kinetics compared to primary amines.

-

Orthogonality: Strategies for dual-labeling (N-term and C-term) for FRET applications.

Strategic Analysis & Chemistry

The Molecule: Fmoc-D-Pro₄-OH

-

N-Terminus: Protected by Fmoc (Base-labile). Removal yields a secondary amine.[1]

-

C-Terminus: Free Carboxylic Acid. Requires activation (carbodiimide or onium salts) for conjugation.

-

Chirality: D-amino acids are resistant to proteolysis, making this scaffold stable in cellular lysates.

Decision Matrix: Labeling Sites

Select the protocol based on your final application:

| Application | Target Site | Protocol Required |

| C-Terminal Probe | Carboxylic Acid (-COOH) | Protocol A: Solution Phase C-Term Activation |

| N-Terminal Probe | Secondary Amine (-NH) | Protocol B: Fmoc Deprotection & N-Term Labeling |

| FRET Ruler (Dual) | Both Termini | Protocol C: Sequential C-Term Labeling |

Experimental Protocols

Protocol A: C-Terminal Labeling (Keeping Fmoc Intact)

Use this to attach a fluorophore to the C-terminus while keeping the N-terminus protected.

Reagents:

-

Solvent: Anhydrous Dimethylformamide (DMF).

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine).[2]

-

Target: Amine-functionalized Fluorophore (Fluorophore-NH₂).

Step-by-Step:

-

Dissolution: Dissolve Fmoc-D-Pro₄-OH (10 mg, ~15 µmol) in 500 µL anhydrous DMF. Note: If cloudy, sonicate at 30°C. Do not proceed until clear.

-

Activation: Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents). Vortex and incubate for 5 minutes at Room Temperature (RT). The solution typically turns yellow.

-

Coupling: Add the Amine-Fluorophore (1.2 equivalents) dissolved in minimal DMF.

-

Incubation: Stir under nitrogen for 2–4 hours.

-

Checkpoint: Monitor by LC-MS. Look for mass shift:

.

-

-

Purification: Precipitate in cold diethyl ether (10x volume). Centrifuge (5000 x g, 10 min), discard supernatant, and dry the pellet.

Scientific Rationale: We use HATU over EDC/NHS here because the C-terminal proline is sterically hindered by the adjacent proline ring. HATU is a more potent coupling reagent that minimizes racemization and drives the reaction to completion despite steric bulk.

Protocol B: Fmoc Removal & N-Terminal Labeling

Use this to label the N-terminus. Note: The N-terminal proline is a secondary amine.[3]

Reagents:

-

Labeling: NHS-Ester Fluorophore (e.g., Alexa Fluor 488 NHS).

-

Scavenger: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) - Optional accelerator.[5]

Step-by-Step:

-

Deprotection: Dissolve Fmoc-D-Pro₄-OH in 20% Piperidine/DMF. Incubate for 20 minutes.

-

Work-up (Critical): You cannot simply evaporate the piperidine as the fulvene adduct remains.

-

Method: Precipitate the deprotected peptide (H-D-Pro₄-OH) in cold ether. Wash pellet 3x with ether to remove piperidine and dibenzofulvene.

-

-

Re-solubilization: Dissolve the pellet in anhydrous DMF containing 5% DIPEA.

-

Coupling: Add NHS-Ester Fluorophore (1.5 equivalents).

-

Incubation: React for 4–6 hours at RT.

-

Note on Kinetics: Secondary amines (proline) react slower with NHS esters than primary amines (lysine). Do not shorten this time.

-

Protocol C: Dual Labeling (FRET Ruler Construction)

The "Gold Standard" workflow for biophysics.

Workflow Diagram (DOT):

Caption: Sequential synthesis workflow for creating a dual-labeled Polyproline II FRET ruler.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation during coupling | Hydrophobic aggregation of Fmoc-peptide. | Add 10% DMSO to the DMF solvent. Ensure Fluorophore is pre-dissolved in DMSO. |

| Low Yield (N-term) | Secondary amine reactivity is low. | Increase NHS-ester equivalents to 2.0x. Add a catalyst like HOAt. |

| Incomplete Fmoc Removal | Aggregation preventing base access. | Use "harder" deprotection: 2% DBU + 2% Piperidine in DMF. |

| Mass Spec shows +226 Da | Incomplete Fmoc removal (Dibenzofulvene adduct). | Improve ether washes. The adduct is lipophilic and sticks to the peptide. |

Quality Control (Self-Validating System)

To ensure the protocol worked, you must validate the molecular geometry , not just the mass.

-

LC-MS: Confirm purity >95%.

-

Absorbance Ratio: Measure

(peptide) vs-

Validation: For dual labeling, the ratio of

to

-

-

CD Spectroscopy (Advanced):

-

Dissolve final conjugate in water.

-

Expectation: A strong negative band at ~206 nm and a weak positive band at ~228 nm. This confirms the Polyproline II (PPII) helix structure is intact and not disrupted by the fluorophores [1].

-

References

-

Stryer, L., & Haugland, R. P. (1967). Energy transfer: a spectroscopic ruler. Proceedings of the National Academy of Sciences, 58(2), 719-726. Link

-

Schuler, B. (2005). Single-molecule fluorescence spectroscopy of protein folding. ChemPhysChem, 6(7), 1206-1220. Link

-

Hermanson, G. T. (2013).[8] Bioconjugate Techniques (3rd ed.).[8] Academic Press.[9] Link

-

Best, R. B., et al. (2007). Effect of flexibility and cis residues in single-molecule FRET studies of polyproline. Proceedings of the National Academy of Sciences, 104(48), 18964-18969. Link

Sources

- 1. bioclone.net [bioclone.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Theory of FRET "Spectroscopic Ruler" for Short Distances: Application to Polyproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. greghermanson.com [greghermanson.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: Incorporating Fmoc-D-Pro(4-OH)-OH into Amphiphilic Block Copolymers for Self-Assembling Hydrogels

Target Audience: Researchers, materials scientists, and drug development professionals.

Mechanistic Rationale & Design Causality

The incorporation of Fmoc-D-Pro(4-OH)-OH (also known as Fmoc-cis-D-4-hydroxyproline) into peptide-polymer block copolymers has become a cornerstone strategy for developing advanced self-assembling hydrogels and targeted nanocarriers. Choosing this specific non-canonical amino acid is driven by four critical mechanistic factors:

-

Proteolytic Stability via D-Chirality: Natural L-peptides are rapidly degraded by endogenous proteases in physiological environments. Substituting L-proline with its D-enantiomer imparts profound resistance to enzymatic cleavage, significantly extending the in vivo half-life of the resulting delivery system.

-

Stereoelectronic Pre-organization: The 4-hydroxyl group exerts a powerful stereoelectronic "gauche effect." Depending on its stereochemistry, it dictates the pyrrolidine ring pucker (C

-exo or C -

Proline Editing & Bioconjugation: The unprotected hydroxyl group on the pyrrolidine ring serves as an orthogonal reactive handle. Through, this site can be post-synthetically modified on-resin (e.g., via esterification or Mitsunobu inversion) to attach targeting ligands, fluorophores, or secondary polymer blocks without disrupting the primary peptide sequence[2].

-

Fmoc-Driven Self-Assembly: Retaining the N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group is a deliberate thermodynamic choice. The bulky, aromatic fluorenyl ring acts as a potent hydrophobic anchor. In aqueous environments, intermolecular

stacking between Fmoc groups, synergistic with hydrogen bonding from the 4-OH group, energetically drives the spontaneous self-assembly of the copolymers into micelles or macroscopic hydrogels[3].

Experimental Workflow

Caption: Workflow for the solid-phase synthesis and self-assembly of Fmoc-D-Pro(4-OH)-OH block copolymers.

Detailed Step-by-Step Methodologies

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of the Peptide Block

Causality Check: Proline derivatives are notorious for facilitating diketopiperazine (DKP) formation when located at the C-terminus or position 2[4]. To prevent this, is strictly recommended over Wang resin due to its extreme steric bulk, which suppresses the intramolecular attack[5].

-

Resin Swelling: Swell 2-CTC resin (loading 0.6 mmol/g) in anhydrous Dichloromethane (DCM) for 30 minutes in a fritted reaction vessel. Wash with N,N-Dimethylformamide (DMF) (3 × 1 min)[4].

-

Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF for 2 × 10 minutes to remove the protecting group. Wash thoroughly with DMF (5 × 1 min)[4].

-

Coupling of Fmoc-D-Pro(4-OH)-OH: Dissolve 3.0 equivalents of Fmoc-D-Pro(4-OH)-OH and 3.0 eq of HATU in a minimal volume of DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA). Add the activated mixture to the resin and agitate for 2 hours at room temperature.

-

Self-Validating Step (Chloranil Test): Do not use the Kaiser test. The Kaiser test detects primary amines and will yield a false negative for the secondary amine of the proline ring. Instead, perform a Chloranil test. A positive result (blue/green beads) indicates incomplete coupling of the subsequent amino acid, necessitating a double-coupling cycle.

Protocol B: Polymer Conjugation (PEGylation)

-

On-Resin Conjugation: Following the completion of the peptide sequence, selectively deprotect the target site (either the N-terminus or the 4-OH group if proline editing is desired)[2].

-

Coupling: React the resin-bound peptide with mPEG-NHS ester (2.0 eq) and DIPEA (4.0 eq) in anhydrous DMF. Agitate gently for 12 hours at room temperature.

-

Washing: Wash sequentially with DMF, DCM, and Methanol (3 × 2 min each) to remove unreacted polymer chains.

Protocol C: Cleavage and Self-Assembly

-

Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2 hours to simultaneously cleave the copolymer from the resin and remove any side-chain protecting groups[6].

-

Precipitation: Filter the cleavage solution dropwise into cold diethyl ether (-20 °C) to precipitate the block copolymer. Centrifuge at 4000 rpm for 10 minutes, decant the ether, and lyophilize the pellet[4].

-

Solvent-Switch Assembly: Dissolve the lyophilized copolymer in a minimal volume of DMSO (e.g., 50 µL). Rapidly inject this solution into 950 µL of PBS (pH 7.4) under vigorous vortexing. The hydrophobic collapse of the Fmoc groups and PEG hydration will induce immediate self-assembly into a hydrogel or micellar suspension.

Data Presentation

Table 1: Optimization of Coupling Conditions onto D-Pro(4-OH) Secondary Amine Coupling the subsequent amino acid onto the secondary amine of D-Pro(4-OH) is sterically hindered. The data below validates the selection of HATU for this specific step.

| Coupling Reagent | Equivalents | Time (hrs) | Coupling Efficiency (%) | Experimental Notes |

| DIC / HOBt | 3.0 | 2.0 | 65.4 | Significant unreacted secondary amine detected. |

| HBTU / DIPEA | 3.0 | 2.0 | 82.1 | Requires double coupling to exceed 95%. |

| HATU / DIPEA | 3.0 | 2.0 | >98.5 | Optimal for sterically hindered D-Pro. |

| COMU / DIPEA | 3.0 | 1.0 | >99.0 | Fastest kinetics, but highly prone to epimerization. |

Table 2: Rheological Properties of Assembled Fmoc-D-Pro(4-OH)-Peptide-PEG Hydrogels Self-assembly state is highly dependent on the critical gelation concentration (CGC).

| Copolymer Concentration (wt%) | Assembly State | Storage Modulus (G') | Critical Gelation Temp (°C) |

| 0.1 - 0.5 | Spherical Micelles | N/A | N/A |

| 1.0 | Weak Hydrogel | 1.2 kPa | 25 |

| 2.5 | Rigid Hydrogel | 14.5 kPa | >45 |

| 5.0 | Rigid Hydrogel | 38.0 kPa | >60 |

References

-

Title: Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides Source: Journal of the American Chemical Society (via NIH PMC) URL: [Link]

-

Title: Pauli Exclusion by n→π* Interactions: Implications for Paleobiology (Collagen Stability) Source: ACS Central Science (via NIH PMC) URL: [Link]

Sources

- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]

- 6. merckmillipore.com [merckmillipore.com]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Fmoc-D-Pro Oligomers

Status: Active Ticket ID: PRO-SOLV-001 Subject: Overcoming Aggregation and Insolubility of Hydrophobic Polyproline Sequences in DMF Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

You are encountering solubility issues with Fmoc-D-Pro oligomers in Dimethylformamide (DMF). This is a known "difficult sequence" phenomenon.[1] Unlike typical hydrophobic peptides that aggregate via

Standard DMF solvation is often insufficient for lengths

Module 1: Chemical Solvation Strategies (The Liquid Phase)

The most effective method to dissolve Fmoc-D-Pro oligomers is to disrupt the inter-chain hydrophobic interactions using chaotropic salts or specific solvent cocktails.

Protocol A: The "Gold Standard" Chaotropic Wash (LiCl/DMF)

Mechanism: Lithium ions (

Reagents:

-

Anhydrous Lithium Chloride (LiCl)

-

High-purity DMF (Amine-free)

Step-by-Step Procedure:

-

Preparation: Weigh out dry LiCl to prepare a 0.8 M solution in DMF.

-

Note: LiCl dissolves slowly in DMF and is exothermic. Add solid LiCl to DMF slowly with stirring.

-

Critical: Ensure LiCl is anhydrous; moisture can cause Fmoc cleavage over long exposure.

-

-

Solubilization: Add the 0.8 M LiCl/DMF solution to your solid Fmoc-D-Pro oligomer.

-

Agitation: Sonicate at 30°C for 10–15 minutes.

-

Application: Use this solution directly for coupling reactions or purification loading.

Protocol B: The "Magic Mixture" (For Extreme Aggregation)

If LiCl fails, use a ternary solvent system designed to balance polarity, swelling power, and dispersion.

| Component | Ratio (v/v) | Function |

| DCM (Dichloromethane) | 1 | Solvates hydrophobic side chains; swells polystyrene resins.[2] |

| DMF (Dimethylformamide) | 1 | General polar aprotic solvent; maintains dipole interactions. |

| NMP (N-methyl-2-pyrrolidone) | 1 | Higher polarity than DMF; disrupts strong aggregates.[3] |

-

Modification: For solution-phase synthesis, adding 1% Triton X-100 can further prevent micelle formation.

Module 2: Physical & Thermal Parameters

Microwave-Assisted Solubilization

Polyproline helices are kinetically stable. Thermal energy helps overcome the activation energy required to break these aggregates.

-

Temperature Limit: Do not exceed 75°C for Fmoc-D-Pro.

-

Cycle: Heat to 60°C for 5 minutes prior to coupling or analysis.

Sonication vs. Vortexing

-

Vortexing: Ineffective for gelated polyproline. It shears the gel but does not solvate the molecular chains.

-

Sonication: Required.[5] Cavitation bubbles disrupt the solvent shells and force DMF into the hydrophobic interstices of the oligomer.

Module 3: Solid Phase Peptide Synthesis (SPPS) Specifics

If your solubility issue is occurring on-resin during synthesis:

-

Resin Selection: Switch from Polystyrene (PS) to ChemMatrix (PEG-based) or TentaGel .

-

Reason: PS resins rely on the peptide chain to help solvation. If the peptide aggregates (like Poly-D-Pro), the resin collapses. PEG resins maintain independent swelling, allowing reagents to penetrate the collapsed peptide core.

-

-

Low Loading: Reduce resin loading to < 0.2 mmol/g . High density forces growing helices into close proximity, guaranteeing aggregation.

Visualizing the Solution

Workflow: Troubleshooting Decision Tree

Figure 1: Decision tree for troubleshooting hydrophobic Fmoc-D-Pro solubility.

Mechanism: Why LiCl Works

Figure 2: Lithium ions coordinate with the peptide backbone, disrupting intermolecular stacking.

Frequently Asked Questions (FAQ)

Q1: Does D-Proline have different solubility properties than L-Proline? A: No. In achiral solvents like DMF, enantiomers (D vs. L) have identical physical properties, including solubility and aggregation tendencies. However, if you are synthesizing a mixed sequence (e.g., alternating L-Pro and D-Pro), solubility often improves because the alternating chirality disrupts the formation of the stable Polyproline II helix. If you are making a pure D-Pro oligomer, it will aggregate just as aggressively as a pure L-Pro oligomer.

Q2: My solution turned into a clear gel. Is it dissolved? A: No. A gel indicates a "jammed" state where the solvent is trapped within a network of aggregated peptide chains. This is common with polyproline. You must break this network using Protocol A (LiCl) or Sonication . Do not attempt to filter a gel; it will clog immediately.

Q3: Can I use DMSO instead of DMF? A: DMSO is a powerful solvent, but it is not recommended for Fmoc chemistry if it can be avoided. DMSO is an oxidant and can cause side reactions (e.g., oxidation of Methionine or Cysteine if present in the sequence). For pure Proline oligomers, DMSO is safe chemically but often difficult to remove later due to its high boiling point. NMP is a safer, high-performance alternative.

Q4: Will LiCl interfere with my coupling reaction? A: Generally, no. LiCl is compatible with standard coupling reagents like HATU, HBTU, and DIC. However, you must wash the resin thoroughly with pure DMF after the coupling and before cleavage to ensure no salt remains trapped in the final peptide product.

References

-

Seebach, D., Thaler, A. & Beck, A.K. (1989). Solubilization of peptides in non-polar organic solvents by the addition of inorganic salts: Facts and implications.[6] Helvetica Chimica Acta.

-

Tickler, A.K., & Wade, J.D. (2007).[1] The synthesis of difficult sequences.[7][8] In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

-

Biotage. (2023).[9] How to synthesize hydrophobic peptides - Choosing the Right Solvent.[9]

-

Paradís-Bas, M., et al. (2016).[1] The road to the synthesis of 'difficult peptides'. Chemical Society Reviews.

-

CEM Corporation. Microwave SPPS of Difficult Sequences.

Sources

- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Research Collection | ETH Library [research-collection.ethz.ch]

- 7. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. exactmer.com [exactmer.com]

- 9. biotage.com [biotage.com]

preventing diketopiperazine formation during Fmoc-D-Pro synthesis

A Senior Application Scientist's Guide to Preventing Diketopiperazine (DKP) Formation

Welcome to our technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). My goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to overcome one of the most persistent challenges in Fmoc chemistry: the formation of diketopiperazine (DKP) during the synthesis of peptides containing D-Proline.

Frequently Asked Questions (FAQs)

Q1: What exactly is diketopiperazine (DKP) and why is it a problem?

A1: Diketopiperazine (DKP) is a cyclic dipeptide byproduct that forms from the head-to-tail cyclization of a dipeptidyl-resin.[1][2] This intramolecular reaction cleaves the dipeptide from the solid support, resulting in two major consequences for your synthesis:

-

Significant Yield Loss: The desired full-length peptide chain is truncated, and the cleaved dipeptide is washed away.[1][3] In some cases, this can lead to a near-total loss of product.[4]

-

Complex Purification: The DKP itself becomes a major impurity in the final crude product, which can be challenging to separate from the target peptide.[1]

This issue is particularly severe in Fmoc-based SPPS. The basic conditions used to remove the Fmoc protecting group, typically with piperidine, create a highly reactive free N-terminal amine on the dipeptide, which readily initiates this side reaction.[4][5]

Q2: Why is the D-Pro-Xaa sequence so susceptible to DKP formation?

A2: The susceptibility of sequences containing proline (or its D-isomer) is rooted in its unique structure. Proline's cyclic side chain restricts its conformational freedom and favors the formation of a cis-amide bond between itself and the preceding amino acid (Xaa).[2][5] This cis conformation brings the N-terminal amine and the C-terminal ester linkage (attaching the peptide to the resin) into close proximity, creating a perfect storm for intramolecular attack and cyclization.[1][4] While this is an issue for L-Proline as well, the principles and prevention strategies are directly applicable to D-Proline-containing sequences.

Q3: What are the primary experimental factors that promote DKP formation?

A3: Several factors can exacerbate DKP formation. Understanding them is the first step to prevention:

-

Peptide Sequence: As discussed, a proline residue at the second position (penultimate residue) from the C-terminus is the highest risk sequence.[1][5][6][7]

-

Fmoc-Deprotection Conditions: The base used for Fmoc removal is a direct catalyst.[2][8] Standard conditions using 20% piperidine in DMF create a strongly basic environment that significantly promotes the cyclization reaction.[5] Prolonged exposure to this base increases DKP formation.[5]

-

Resin and Linker Type: The choice of resin is critical. Resins with less sterically hindered linkers, such as Wang resin, are more susceptible because the ester bond is more accessible for nucleophilic attack.[4][5][9]

-

Temperature: Elevated temperatures during coupling or deprotection will accelerate the rate of DKP formation.[5][7]

-

Hold Times: Allowing the deprotected dipeptidyl-resin to sit for extended periods before the next coupling step provides more time for the cyclization to occur.[1][7][8] This has been identified as a major causal factor, even in the absence of a strong base like piperidine.[7][8]

Troubleshooting Guide: Low Yield After D-Pro-Xaa Coupling

Problem: You observe a dramatic drop in yield or a significant, early-eluting impurity peak in your HPLC analysis after coupling the third amino acid onto a D-Pro-Xaa-resin sequence.

Probable Cause: You are likely experiencing significant DKP formation. The free N-terminal amine of the Xaa residue, exposed after Fmoc deprotection, is attacking the resin linkage, cleaving the D-Pro-Xaa dipeptide as a DKP.

Diagnostic Workflow

Before modifying your entire protocol, it's crucial to confirm DKP formation is the root cause.

Caption: Diagnostic workflow to confirm DKP formation.

Mitigation Strategies & Protocols

Here are four field-proven strategies to combat DKP formation, ranging from simple procedural changes to more involved synthetic approaches.

Strategy 1: Modify the Resin and Deprotection Conditions

This is often the first and easiest strategy to implement. The goal is to make the cyclization reaction both sterically and chemically less favorable.

Causality: Using a sterically bulky resin like 2-chlorotrityl chloride (2-CTC) physically hinders the N-terminal amine from reaching the resin linkage.[4][9] Simultaneously, replacing the strong base piperidine with a milder base cocktail (e.g., DBU/piperazine) reduces the nucleophilicity of the free amine, slowing the rate of attack.[10]

Protocol: Minimized DKP Formation via Resin and Reagent Choice

-

Resin Selection: Start your synthesis with 2-chlorotrityl chloride (2-CTC) resin.

-

First Amino Acid Coupling: Couple your first Fmoc-amino acid (Fmoc-D-Pro-OH) according to standard protocols for 2-CTC resin.

-

Second Amino Acid Coupling: Deprotect the Fmoc group and couple the second amino acid (Fmoc-Xaa-OH) using your standard procedure.

-

Crucial Deprotection Step: For the Fmoc removal from the second amino acid (Xaa), use the following modified deprotection solution:

-

Immediate Next Coupling: Do not delay. Proceed immediately to the coupling of the third amino acid to minimize the time the reactive dipeptide is exposed.[1]

Strategy 2: Couple a Pre-Formed Dipeptide

This strategy is arguably the most robust as it completely bypasses the problematic dipeptidyl-resin intermediate.[2][9]

Causality: By synthesizing the Fmoc-Xaa-D-Pro-OH dipeptide in solution first and then coupling it to the resin in a single step, you never generate the species that is prone to intramolecular cyclization on the solid support.

Protocol: Dipeptide Coupling Strategy

-

Solution Phase Synthesis: Synthesize and purify the Fmoc-Xaa-D-Pro-OH dipeptide using standard solution-phase chemistry.

-

Resin Preparation: Swell your chosen resin (e.g., Rink Amide for a C-terminal amide) and perform Fmoc deprotection if it is pre-loaded.

-

Dipeptide Pre-activation: In a separate vessel, dissolve the Fmoc-Xaa-D-Pro-OH dipeptide (1.5-2 eq) and a coupling agent (e.g., HATU, 1.5-2 eq) in DMF. Add your base (e.g., DIPEA, 3-4 eq) and allow the mixture to pre-activate for 5-10 minutes.[1]

-

Coupling: Add the activated dipeptide solution to your resin and allow the coupling reaction to proceed for 1-2 hours, or until a negative ninhydrin test is observed.[1]

-

Chain Elongation: Continue with the synthesis of your peptide from this point using standard Fmoc-SPPS protocols.

Comparative Effectiveness of Strategies

The choice of strategy depends on the severity of DKP formation and the resources available. The following table summarizes the expected effectiveness based on literature and field experience.

| Strategy | Key Principle | Relative Cost/Effort | Expected DKP Reduction | Reference |

| Optimized Deprotection | Kinetic Control | Low | Significant | [10] |

| 2-CTC Resin | Steric Hindrance | Low | Significant | [4][9] |

| Optimized Deprotection + 2-CTC Resin | Combined Effect | Low | Very High | [9][10] |

| Dipeptide Coupling | Intermediate Bypass | High | Complete Elimination | [1][2] |

Visualizing the Competing Reaction Pathways

Understanding the competition between the desired reaction (chain elongation) and the side reaction (DKP formation) is key.

Caption: Competing pathways after Fmoc deprotection of the dipeptide.

By implementing the strategies outlined in this guide, you can effectively shift the equilibrium of this competing reaction toward the desired chain elongation pathway, significantly improving the yield and purity of your D-Proline-containing peptides.

References

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

-

Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. RSC Advances. [Link]

-

Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]

-

Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. National Center for Biotechnology Information (PMC). [Link]

-

Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]

-

Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Organic & Biomolecular Chemistry. [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

-

Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C ‐Terminal Acid Peptides. European Journal of Organic Chemistry. [Link]

- Peptide synthesis method for suppressing defect caused by diketopiperazine formation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C ‐Terminal Acid Peptides | Publicación [silice.csic.es]

- 4. chempep.com [chempep.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. peptide.com [peptide.com]

- 10. pubs.acs.org [pubs.acs.org]

Technical Support Center: Troubleshooting Polyproline Fmoc Deprotection

Ticket ID: PRO-DEP-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Polyproline Problem"

Incomplete Fmoc deprotection in polyproline sequences (e.g., Pro-Pro, Pro-Pro-Pro) is a canonical challenge in Solid Phase Peptide Synthesis (SPPS). It stems from two distinct physicochemical barriers:[1]

-

Steric Hindrance & Secondary Amines: Proline is a secondary amine.[2][3] The cyclic pyrrolidine ring creates significant steric bulk around the

-nitrogen, restricting the access of the deprotection base (piperidine). -

Polyproline II (PPII) Helix Aggregation: Consecutive proline residues tend to adopt the PPII helical conformation. These helices can stack or aggregate via inter-chain hydrogen bonding (even without N-H donors, the backbone carbonyls interact with solvent or other chains), creating a "solvation-protected" core that reagents cannot penetrate.

This guide provides a validated troubleshooting workflow to overcome these barriers, moving beyond standard protocols to high-efficiency methodologies.

Module 1: Diagnostic Protocols

User Query: "I used the Kaiser test to check for deprotection, and it remained yellow/brown. I assumed deprotection failed, but subsequent couplings also failed. What is happening?"

Root Cause: The Kaiser (Ninhydrin) test relies on the reaction with primary amines to produce Ruhemann's Purple. Proline is a secondary amine.[2][3][4][5] It will never yield a blue positive result. It typically yields a red-brown color, which is often indistinguishable from a negative result.

Corrective Action: The Chloranil Test

You must switch to a detection method specific to secondary amines.[2][4] The Chloranil test is the industry standard for monitoring Proline deprotection.

Protocol: Chloranil Test for Secondary Amines

| Reagent | Composition | Storage |

| Solution A | 2% Acetaldehyde in DMF (v/v) | Store at 4°C (volatile) |

| Solution B | 2% p-Chloranil in DMF (w/v) | Room Temp, Dark |

Procedure:

-

Wash a small sample of resin (approx. 1-2 mg) with DCM and DMF.

-

Place beads in a small glass test tube.

-

Add 2 drops of Solution A and 2 drops of Solution B .

-

Let stand for 5 minutes at room temperature.

Interpretation:

-

Dark Blue/Green Beads: Positive (Secondary amine present = Deprotection Successful).

-

Yellow/Amber Beads: Negative (Fmoc still present = Deprotection Failed).

Module 2: Chemical Optimization (The "Power Cocktail")

User Query: "Standard 20% Piperidine in DMF is not removing the Fmoc group even after 2 x 20 minute incubations. What is the alternative?"

Root Cause: Piperidine (pKa ~11.[6]1) is sometimes insufficiently basic or too sterically hindered to abstract the acidic proton from the Fmoc group in a dense polyproline matrix.

Corrective Action: DBU-Enhanced Deprotection

Switch to a cocktail containing DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .[7][8] DBU is a non-nucleophilic, sterically accessible superbase (pKa ~13.5) that drives the

Critical Mechanism Note: DBU removes the Fmoc group but does not scavenge the resulting dibenzofulvene (DBF) byproduct. If DBF is not scavenged, it can re-attach to the amine. Therefore, you must include a nucleophile (piperidine or piperazine) in the cocktail.

High-Efficiency Deprotection Cocktail Formulation

| Component | Concentration | Role |

| DBU | 2% (v/v) | Primary Base: Rapidly abstracts Fmoc proton. |

| Piperidine | 2-5% (v/v) | Scavenger: Traps the dibenzofulvene byproduct. |

| 0.1M HOBt | 0.1 M | Suppressor: Prevents aspartimide formation (if Asp is present). |

| Solvent | DMF or NMP | NMP swells polyproline sequences better than DMF. |

Protocol:

-

Swell: Pre-swell resin in NMP for 20 mins.

-

Treat: Add DBU cocktail.

-

Microwave (Optional): 75°C for 3 minutes (see Module 3).

-

Wash: Aggressive washing (5x DMF) is required to remove DBU traces, which can cause racemization during the next coupling.

Module 3: Process Optimization & Visualization

User Query: "How do I decide between changing reagents or changing physical parameters?"

Logic: Use the troubleshooting decision tree below to navigate the specific failure mode.

Figure 1: Decision matrix for troubleshooting Proline deprotection based on sequence position and aggregation risks.

Module 4: The "Silent Killer" – Diketopiperazine (DKP) Formation[9]

User Query: "My mass spec shows a deletion of TWO amino acids (des-Pro-Pro) or complete loss of chain. Why?"

Mechanism: When deprotecting the second amino acid in a chain where the first was Proline (e.g., Fmoc-Xaa-Pro-Resin), the newly liberated amine of Xaa can curl back and attack the C-terminal ester linkage. This cyclizes the dipeptide into a Diketopiperazine (DKP) , cleaving it off the resin entirely.

Risk Factors:

-

Sequence: Proline at C-terminus (Residue 1) or Penultimate (Residue 2).

-

Base: Long exposure to Piperidine promotes this cyclization.

-

Resin: Unhindered resins (Wang, Rink Amide) increase risk.

Prevention Strategy:

-

Bulky Resins: Use 2-Chlorotrityl Chloride (2-CTC) resin. The massive steric bulk of the trityl group prevents the amine from attacking the ester.

-

Short Contact: Perform deprotection in "bursts" (e.g., 2 x 3 minutes) rather than long incubations.

-

Di-peptide Coupling: Instead of coupling Pro then Xaa, couple the pre-formed Fmoc-Xaa-Pro-OH dipeptide. This bypasses the dangerous deprotection step on the resin.

Summary of Recommended Parameters

| Parameter | Standard Protocol (Avoid for PolyPro) | High-Efficiency Protocol (Recommended) |

| Base | 20% Piperidine | 2% DBU + 5% Piperidine |

| Solvent | DMF | NMP (N-Methyl-2-pyrrolidone) |

| Temperature | Room Temp (25°C) | 75°C (Microwave) or 50°C (Conventional) |

| Monitoring | Kaiser Test | Chloranil Test |

| Time | 2 x 10 min | 1 x 2 min (Initial) + 1 x 5 min (Reaction) |

References

-

CEM Corporation. Microwave-Assisted Solid Phase Peptide Synthesis (SPPS) of Difficult Sequences.Link

-

Wade, J. D., et al. (2000).[9] "Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N-alpha-deprotection reagent." Letters in Peptide Science, 7, 107–112.[9] Link

-

Ralhan, K., et al. (2015). "Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis."[9] RSC Advances, 5, 104417-104425.[9] Link

-

Sampson, W. R., et al. (1999). "The synthesis of difficult peptides using 2-chlorotrityl resin." Journal of Peptide Science. Link

-

BenchChem Technical Support. Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Commonly Used Colorimetric Reagents in SPPS peptide solutions - Dilun Biotechnology [peptidescientific.com]

- 6. mesalabs.com [mesalabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

minimizing racemization during synthesis of D-Proline oligomers

Technical Support Center: Troubleshooting D-Proline Oligomer Synthesis

Introduction Synthesizing oligomers of D-Proline presents unique stereochemical and structural challenges. While proline's secondary amine inherently restricts backbone flexibility, it also introduces significant steric hindrance during coupling. This reduced reactivity exacerbates two primary side reactions: racemization (epimerization to L-Proline) and diketopiperazine (DKP) formation (premature chain termination). This support guide provides mechanistically grounded troubleshooting strategies and validated protocols to minimize these issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: Proline lacks an amide proton. How does it undergo racemization during activation? A1: Unlike primary amino acids that primarily racemize via a classic 5-membered oxazolone intermediate, proline racemization is driven by direct α-proton abstraction (enolization) or via a highly reactive 1[1]. When the carboxyl group is activated (e.g., via carbodiimides), the electron-withdrawing nature of the active ester increases the acidity of the α-proton[2]. In the presence of strong bases like N,N-Diisopropylethylamine (DIPEA), this proton is abstracted, forming an enolate that re-protonates non-stereoselectively, yielding L-Proline[1].

Q2: Why is Diketopiperazine (DKP) formation so prevalent when synthesizing D-Proline oligomers? A2: DKP formation is a thermodynamically driven intramolecular cyclization that occurs exclusively at the dipeptide stage (e.g., D-Pro-D-Pro-Resin)[3]. Because the D-Proline backbone naturally adopts a cis-like conformation, the deprotected N-terminal secondary amine is perfectly positioned to attack the C-terminal ester linkage anchoring the peptide to the resin. This forms a highly stable 6-membered diketopiperazine ring, 3 and halting synthesis[3].

Q3: Which coupling reagents and additives should I avoid to maintain enantiomeric purity? A3: The combination of N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) in Dimethylformamide (DMF) is notorious for3[3]. HOBt forms an active ester that, while stable, reacts slowly with the sterically hindered secondary amine of the incoming D-Proline. This prolonged coupling time maximizes the window for base-catalyzed α-deprotonation[4].

Section 2: Troubleshooting Guide - Minimizing Racemization & DKP Formation

Issue 1: High levels of L-Proline detected in the final oligomer.

-

Causality: Use of unhindered, strong bases (like DIPEA) and slow-reacting additives (HOBt) leads to prolonged enolization[4].

-

Resolution: Switch to highly reactive uronium salts (e.g., COMU or HCTU) or use OxymaPure as an additive[3]. Replace DIPEA with the sterically hindered, weaker base 4, which minimizes α-proton abstraction without compromising coupling efficiency[4].

Issue 2: Massive yield drop after the second D-Proline coupling (Truncated Synthesis).

-

Causality: DKP formation during the Fmoc-deprotection of the second D-Proline residue[3].

-

Resolution: Utilize 3[3]. The massive steric bulk of the trityl linker physically blocks the conformational folding required for the N-terminal amine to attack the ester bond. Alternatively, couple the first two residues as a pre-formed dipeptide block[3].

Table 1: Impact of Synthesis Conditions on D-Proline Racemization & DKP Risk

| Coupling Reagent | Additive | Base | Resin Type | Racemization Risk | DKP Risk (Dipeptide Stage) |

| DIC | HOBt | DIPEA | Wang Resin | High (>15%) | Critical (Chain loss) |

| DIC | OxymaPure | DIPEA | Wang Resin | Moderate (~5%) | High |

| DIC | OxymaPure | 2,4,6-Collidine | 2-CTC Resin | Low (<2%) | Low (Sterically blocked) |

| COMU / HCTU | None | 2,4,6-Collidine | 2-CTC Resin | Very Low (<1%) | Very Low |

Section 3: Validated Experimental Protocols

Protocol A: Optimized Solid-Phase Coupling of D-Proline on 2-CTC Resin This protocol utilizes steric shielding and rapid coupling kinetics to create a self-validating system that prevents both DKP formation and racemization.

-

Resin Preparation: Swell 2-CTC resin in Dichloromethane (DCM) for 30 minutes. 2-CTC is strictly required to3[3].

-

First Residue Loading: Dissolve Fmoc-D-Pro-OH (1.2 eq) and DIPEA (4.0 eq) in DCM. Add to the resin and agitate for 2 hours at room temperature. Cap unreacted sites with Methanol/DIPEA (9:1) for 15 minutes.

-

Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 5 minutes). Crucial Step: Keep deprotection times strictly under 10 minutes total to minimize the window for DKP formation.

-

Activation & Coupling: Dissolve Fmoc-D-Pro-OH (3.0 eq) and COMU (2.95 eq) in DMF. Add 2,4,6-collidine (6.0 eq) to the mixture. Causality: Collidine is too sterically hindered to abstract the α-proton, 4[4].

-

Reaction: Immediately add the activated mixture to the resin. Agitate for 45 minutes at room temperature.

-

Validation (Chloranil Test): Perform a Chloranil test (not a Kaiser test, as Proline is a secondary amine). A negative result (colorless/yellow beads) confirms complete coupling. A positive result (blue/green beads) requires a second coupling cycle.

Protocol B: Chiral HPLC Quantification of D/L-Proline via NBD-Cl Derivatization To verify stereochemical integrity, the peptide must be hydrolyzed and derivatized for 3[3].

-

Hydrolysis: Hydrolyze the synthetic D-Proline oligomer in 6M HCl at 110°C for 24 hours. Lyophilize to remove HCl.

-

Buffering: Reconstitute the hydrolysate in 100 µL of 0.1 M borate buffer (pH 8.0).

-

Derivatization: Add 200 µL of 4-chloro-7-nitrobenzofurazan (NBD-Cl) solution (10 mg/mL in ethanol).

-

Incubation: Heat the mixture at 60°C for exactly 10 minutes to ensure 3[3].

-

Quenching: Cool to room temperature and quench with 100 µL of 0.1 M HCl. Filter through a 0.22 µm syringe filter.

-

HPLC Analysis: Inject 10 µL onto a Chiralpak-IA column. Use an isocratic mobile phase of 0.1% TFA in ethanol at 0.6 mL/min (40°C). Detect via UV at 465 nm.

-

Quantification: Calculate % Racemization =[Area(L-Pro) / (Area(D-Pro) + Area(L-Pro))] × 100.

Section 4: Diagnostic Visualizations

Mechanistic pathways of activated D-Proline leading to racemization, DKP formation, or the product.

Troubleshooting workflow for identifying and resolving D-Proline racemization and DKP formation.

References

-

Racemization-free Peptide Bond Formation via 2-Nitrobenzensulfonyl Strategy Source: ChemRxiv URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Circular Dichroism Spectroscopy of Fmoc-D-Pro₄-OH vs. Fmoc-L-Pro₄-OH

Introduction: Chirality's Decisive Role in Peptide Structure

In the intricate world of peptide science and drug development, the three-dimensional structure of a molecule is paramount to its function. Circular Dichroism (CD) spectroscopy stands as a cornerstone technique for the rapid, non-destructive analysis of peptide secondary structure in solution.[1][2] This powerful method leverages the differential absorption of left- and right-circularly polarized light by chiral molecules, providing a unique spectral signature for various conformational motifs.[3][4]

Proline, with its unique cyclic side chain, imposes significant conformational constraints on the peptide backbone. Oligomers of L-proline, particularly those with four or more residues, are well-documented to adopt a stable, left-handed helical structure known as the polyproline II (PPII) helix.[5][6] This conformation is not merely a curiosity; it is a crucial structural motif in numerous biological processes, including signal transduction and protein-protein interactions.[7]

This guide provides an in-depth comparison of the CD spectroscopic signatures of two enantiomeric tetrapetides: Fmoc-L-Pro₄-OH and Fmoc-D-Pro₄-OH. As we will demonstrate, the simple inversion of stereochemistry at the alpha-carbon of each proline residue leads to a complete, mirror-image reversal of the CD spectrum—a direct visualization of molecular chirality's impact on higher-order structure. This analysis is critical for researchers designing novel peptides, as the choice between D- and L-amino acids can fundamentally alter the resulting molecular architecture and, consequently, its biological activity.

The Underlying Principle: From Chirality to CD Signal

CD spectroscopy measures the difference in absorbance (ΔA) between left-circularly polarized (LCP) and right-circularly polarized (RCP) light. This difference is non-zero only for chiral molecules that absorb light.[2] In peptides, the primary chromophores in the far-UV region (190-250 nm) are the amide bonds of the backbone. The spatial arrangement of these bonds in a folded structure creates a chiral environment, giving rise to a characteristic CD spectrum.

For enantiomers, which are non-superimposable mirror images of each other, the interaction with circularly polarized light is precisely opposite. If an L-peptide absorbs LCP light more strongly than RCP light at a given wavelength, its D-enantiomer will absorb RCP light more strongly than LCP light by the exact same magnitude.[8][9] This fundamental principle dictates that the CD spectrum of a D-peptide will be a perfect mirror image of its L-counterpart's spectrum.[5][10]

Experimental Design: A Validated Protocol for Synthesis and Analysis

To ensure the highest fidelity in comparing Fmoc-D-Pro₄-OH and Fmoc-L-Pro₄-OH, a robust and self-validating experimental workflow is essential. This involves meticulous synthesis, purification, and spectroscopic analysis.

Part 1: Peptide Synthesis via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The synthesis of both tetraproline peptides is efficiently achieved using standard Fmoc-SPPS protocols.[11][] The choice of Fmoc chemistry is advantageous due to its mild deprotection conditions, which minimize side reactions.[13]

Detailed Protocol:

-

Resin Preparation: Start with a Rink Amide resin, pre-swollen in N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling:

-

Deprotect the resin's terminal Fmoc group with a solution of 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Couple the first amino acid (Fmoc-L-Pro-OH or Fmoc-D-Pro-OH, 3-5 equivalents) using a suitable activator like HBTU/HOBt in the presence of a base such as N,N-Diisopropylethylamine (DIPEA).[11] Allow the reaction to proceed for 2 hours.

-

Confirm coupling completion with a Kaiser test (should be negative).

-

-

Chain Elongation: Repeat the deprotection and coupling steps for the remaining three proline residues, using the corresponding L- or D-enantiomer for each cycle.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection step. The N-terminus will remain protected by the Fmoc group from the last coupled amino acid.

-

Cleavage and Global Deprotection: Cleave the peptide from the resin and remove any side-chain protecting groups using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).[14]

-

Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.[15]

-

Collection and Drying: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Part 2: Purification and Characterization

Purification is critical to ensure that the CD spectrum is representative of the target molecule and not confounded by impurities.

Detailed Protocol:

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. Use a water/acetonitrile gradient containing 0.1% TFA.[15]

-

Fraction Analysis: Collect fractions and analyze them by mass spectrometry to identify those containing the pure product (Fmoc-D-Pro₄-OH or Fmoc-L-Pro₄-OH).

-

Lyophilization: Pool the pure fractions and lyophilize to obtain a fluffy, white powder.

-

Purity Confirmation: Confirm the final purity (>95%) by analytical RP-HPLC and verify the molecular weight by mass spectrometry.

Part 3: CD Spectroscopic Analysis

Detailed Protocol:

-

Sample Preparation:

-

Accurately determine the peptide concentration. A concentration of approximately 0.1-0.2 mg/mL is a good starting point.

-

Dissolve the lyophilized peptide in a suitable solvent. High-transparency solvents like HPLC-grade water or phosphate buffer are recommended. Avoid solvents that absorb strongly in the far-UV region.

-

-

Instrumentation and Parameters:

-

Use a calibrated CD spectropolarimeter.

-

Record spectra in a quartz cuvette with a 1 mm path length.[10]

-

Wavelength Range: 190 nm to 260 nm.

-

Data Pitch (Step Size): 1.0 nm.

-

Scanning Speed: 50 nm/min.

-

Bandwidth: 1.0 nm.

-

Accumulations: Average 3-5 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Record a baseline spectrum of the solvent alone and subtract it from the sample spectrum.

-

Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (10 * l * c) where:

-

mdeg is the observed ellipticity in millidegrees.

-

MRW is the mean residue weight (Molecular Weight / number of residues).

-

l is the path length in cm.

-

c is the concentration in g/mL.

-

-

Experimental Workflow Diagram

Results and Interpretation: A Tale of Two Helices

Based on extensive literature on proline oligomers, we can confidently predict the CD spectra for both Fmoc-L-Pro₄-OH and Fmoc-D-Pro₄-OH.

Fmoc-L-Pro₄-OH: The Signature of a Polyproline II (PPII) Helix

Oligomers of four or more L-proline residues consistently adopt a left-handed Polyproline II (PPII) helical conformation in aqueous solutions.[5][6] This structure yields a highly characteristic CD spectrum defined by:

-